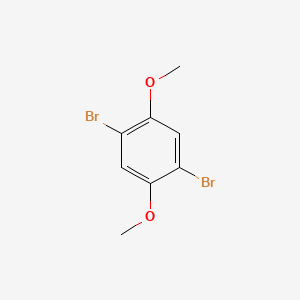

1,4-Dibromo-2,5-dimethoxybenzene

Overview

Description

1,4-Dibromo-2,5-dimethoxybenzene: is an organic compound with the molecular formula C8H8Br2O2 and a molecular weight of 295.96 g/mol . It is a white to almost white crystalline powder that is insoluble in water . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-dimethoxybenzene can be synthesized through the bromination of 1,4-dimethoxybenzene. One common method involves dissolving 1,4-dimethoxybenzene in glacial acetic acid and adding bromine dropwise at room temperature. The reaction mixture is then stirred for several hours, followed by cooling and filtration to obtain the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient bromination agents and optimized reaction conditions to achieve higher yields and purity. For example, the use of potassium acetate as a trapping agent for hydrogen bromide can improve the yield and simplify the work-up process .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2,5-dimethoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atoms on the benzene ring can be substituted by other electrophiles under appropriate conditions.

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, such as cyanide ions, to form new compounds.

Common Reagents and Conditions:

Bromination: Bromine (Br2) in the presence of acetic acid.

Nucleophilic Substitution: Cyanide ions (CN-) in the presence of a suitable solvent.

Major Products:

Substituted Benzene Derivatives: Depending on the reagents used, various substituted benzene derivatives can be formed.

Scientific Research Applications

Pharmaceutical Applications

Pharmaceutical Intermediate

1,4-Dibromo-2,5-dimethoxybenzene is primarily utilized as a pharmaceutical intermediate. Its bromine substituents make it a valuable precursor in the synthesis of various bioactive compounds. For instance, it can be used in the preparation of anti-inflammatory and analgesic agents due to its ability to undergo electrophilic substitution reactions that introduce various functional groups into the aromatic ring .

Synthesis and Reactivity

Electrophilic Substitution Reactions

The compound is known for its reactivity in Friedel-Crafts alkylation and acylation reactions. These reactions allow for the introduction of alkyl or acyl groups onto the aromatic ring, further expanding the compound's utility in synthesizing complex organic molecules. A notable study demonstrated the successful synthesis of derivatives through these methods, highlighting the versatility of this compound in organic synthesis .

Material Science Applications

Nonlinear Optical Properties

Recent research has investigated the nonlinear optical (NLO) properties of this compound using vibrational spectroscopy techniques such as FT-IR and FT-Raman. The findings suggest that this compound exhibits promising NLO characteristics, making it a candidate for applications in photonic devices and materials that require specific optical properties .

Case Studies

Case Study 1: Synthesis of Bioactive Compounds

A study focused on synthesizing novel anti-cancer agents utilized this compound as a starting material. The researchers performed a series of reactions that involved modifying the dibromobenzene structure to enhance biological activity. The resulting compounds showed significant cytotoxic effects against various cancer cell lines, demonstrating the compound's potential in drug development .

Case Study 2: Development of Photonic Materials

In another study, researchers explored the incorporation of this compound into polymer matrices to create photonic materials with enhanced optical properties. The modified polymers exhibited improved light transmission and nonlinearity compared to traditional materials. This application underscores the importance of this compound in advancing material science technologies .

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,5-dimethoxybenzene primarily involves electrophilic aromatic substitution reactions. The bromine atoms on the benzene ring make it susceptible to attack by electrophiles, leading to the formation of substituted benzene derivatives . The pi electrons of the benzene ring participate in the reaction, forming a positively charged intermediate, which is then stabilized by the loss of a proton .

Comparison with Similar Compounds

- 1,4-Dibromo-2,5-dimethylbenzene

- 1-Bromo-2,5-dimethoxybenzene

- 2,5-Dibromohydroquinone

Comparison: 1,4-Dibromo-2,5-dimethoxybenzene is unique due to the presence of both bromine and methoxy groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to similar compounds. For example, 1,4-dibromo-2,5-dimethylbenzene lacks the methoxy groups, which affects its solubility and reactivity . Similarly, 2,5-dibromohydroquinone has hydroxyl groups instead of methoxy groups, leading to different chemical behavior .

Biological Activity

1,4-Dibromo-2,5-dimethoxybenzene (DBDMB) is an organic compound with the molecular formula . It is primarily recognized as an intermediate in organic synthesis and has garnered attention for its potential biological activities. This article delves into the biological activity of DBDMB, examining its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 295.96 g/mol

- Density : 2.24 g/cm³

- Melting Point : 145.0 - 149.0 °C

- Solubility : Insoluble in water

Antimicrobial Properties

DBDMB has been studied for its antimicrobial activity against various pathogens. In vitro studies have demonstrated that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, a study by Chen et al. (2015) reported that DBDMB showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that DBDMB may possess anticancer properties. A study conducted on human cancer cell lines revealed that DBDMB induced apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways. The compound was found to inhibit cell proliferation with an IC50 value of approximately 25 µM, suggesting potential as a chemotherapeutic agent .

The proposed mechanism of action for the biological activity of DBDMB involves:

- Reactive Oxygen Species (ROS) Generation : DBDMB induces oxidative stress in cancer cells, leading to cell death.

- Modulation of Signaling Pathways : The compound affects various signaling pathways associated with cell survival and apoptosis, including the PI3K/Akt and MAPK pathways.

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various brominated compounds, DBDMB was shown to outperform several other derivatives in inhibiting bacterial growth. The study utilized standard agar diffusion methods and confirmed the results through MIC testing .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| DBDMB | 32 | Staphylococcus aureus |

| 4-Bromo-2-methoxybenzene | 64 | E. coli |

| 2-Bromo-4-methoxybenzene | 128 | Pseudomonas aeruginosa |

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of DBDMB involved treating MCF-7 cells with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent decrease in cell viability, corroborated by flow cytometry analysis showing increased apoptotic cells at higher concentrations.

| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 25 | 60 | 30 |

| 50 | 30 | 60 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,4-Dibromo-2,5-dimethoxybenzene, and how can researchers control reaction selectivity?

The compound is typically synthesized via electrophilic bromination of 1,4-dimethoxybenzene. To achieve regioselectivity, controlled stoichiometry of brominating agents (e.g., Br₂ in acetic acid or HBr/H₂O₂) is critical. For example, using excess bromine may lead to over-bromination, while precise temperature control (0–25°C) minimizes side reactions. Reaction monitoring via TLC or GC ensures intermediate purity. Post-synthesis, recrystallization in ethanol or methanol is recommended to isolate the product .

Q. What safety protocols are essential when handling this compound?

Safety measures include using PPE (gloves, goggles, lab coats), working in a fume hood, and avoiding inhalation or skin contact. The compound may release toxic fumes upon decomposition. Emergency procedures for exposure involve rinsing with water for 15+ minutes and seeking medical attention. Storage should be in cool, dry conditions away from oxidizers .

Q. Which analytical methods are most effective for confirming the purity and structure of this compound?

Key techniques include:

- GC/HPLC : Assess purity (>95% as per commercial standards) .

- NMR : Compare spectral data (e.g., ¹H NMR: δ ~3.8 ppm for OCH₃, δ ~7.2 ppm for aromatic protons) .

- X-ray crystallography : Resolves molecular geometry (e.g., bond angles and Br···O distances) with parameters like R-factor <0.05 .

Q. How can researchers optimize yields during lithiation reactions involving brominated aromatics?

Low-temperature conditions (-78°C) and anhydrous solvents (e.g., THF or diethyl ether) improve stability of intermediates like lithium-bromine exchange products. Slow addition of n-BuLi (2.5 M in hexanes) ensures controlled reactivity, as demonstrated in lithiation of 2,5-dibromo-1,4-difluorobenzene (86% yield) .

Q. What purification techniques are recommended post-synthesis?

Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors. Recrystallization from ethanol or methanol enhances purity, with yields >90% achievable under optimized conditions .

Advanced Research Questions

Q. How can polyalkylation byproducts be minimized in electrophilic substitution reactions?

Steric and electronic effects dictate substitution patterns. Using bulky directing groups (e.g., tert-butyl) or Lewis acids (FeCl₃, AlCl₃) enhances para-selectivity. Statistical analysis (R² >0.95, F-test significance) of reaction parameters (temperature, catalyst loading) identifies optimal conditions .

Q. What crystallographic parameters are critical for validating the molecular structure via X-ray diffraction?

Key metrics include:

- Data-to-parameter ratio : ≥16:1 ensures model reliability.

- R-factor : <0.05 indicates high agreement between observed and calculated data.

- H-atom constraints : Refinement with isotropic displacement parameters for non-H atoms .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Contradictions may arise from dynamic effects (e.g., hindered rotation of methoxy groups) or impurities. Variable-temperature NMR or 2D-COSY experiments clarify splitting patterns. Cross-validation with mass spectrometry (e.g., ESI-MS) confirms molecular ion peaks .

Q. What strategies enhance regioselectivity in dibromination of dimethoxybenzene derivatives?

Computational modeling (DFT) predicts electron density distribution, guiding bromine placement. Experimental validation using substituent effects (e.g., electron-withdrawing groups at meta positions) directs bromine to para positions. Kinetic studies under varying Br₂ concentrations further refine selectivity .

Q. How can researchers design analogues with tailored electronic properties for material science applications?

Substituent engineering (e.g., replacing OCH₃ with electron-deficient groups like NO₂) alters HOMO/LUMO levels. Comparative studies using cyclic voltammetry and UV-vis spectroscopy quantify electronic effects. Crystal packing analysis (via XRD) correlates structure with charge transport properties .

Properties

IUPAC Name |

1,4-dibromo-2,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCLRVOURKGRSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282647 | |

| Record name | 1,4-Dibromo-2,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2674-34-2 | |

| Record name | 2674-34-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dibromo-2,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibromo-2,5-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.